2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-14-9-11-15(12-10-14)24-19(21-22-23-24)27-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZZXOIDRQXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the thio group. The final step involves the coupling of this intermediate with 2-methoxyphenylpropanoic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies suggest that the compound exhibits activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored for its potential therapeutic applications due to its structural characteristics that allow interaction with biological targets. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide against various pathogens. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results demonstrated that treatment with the compound led to apoptosis in cancer cells, indicating its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The thio group can also form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide can be contextualized by comparing it to related analogs (Table 1). Key differences in substituents, heterocyclic cores, and bioactivity profiles are highlighted below.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Core Heterocycle :
- The tetrazole ring in the target compound is critical for hydrogen bonding and π-π interactions, similar to analogs in and . Replacing tetrazole with triazole () reduces metabolic stability but may improve solubility .
Substituent Effects :
- 4-Ethylphenyl vs. 4-Chlorophenyl/4-Ethoxyphenyl : The ethyl group in the target compound balances lipophilicity and steric bulk, whereas chloro or ethoxy substituents in analogs () alter electronic properties and binding kinetics .
- 2-Methoxyphenyl vs. 4-Methoxyphenyl : The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (), affecting target selectivity .
Backbone Modifications :
- Propanamide (target compound) vs. acetamide (): The longer alkyl chain in propanamide may enhance hydrophobic interactions in biological systems .
Pharmacological Implications :
- Fluorine or chlorine substituents () are common in drug design for enhancing bioavailability and resistance to oxidative metabolism. The absence of halogens in the target compound suggests a trade-off between stability and synthetic accessibility .
Biological Activity
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Thioether Formation : The intermediate tetrazole compound is reacted with 4-ethylphenyl isothiocyanate to introduce the thio group.
- Amide Formation : Finally, the thioether is coupled with 2-methoxyphenylpropanoic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
The biological activity of this compound is primarily attributed to its structural components, particularly the tetrazole ring and thio group. The tetrazole moiety can mimic carboxylate groups in biological systems, allowing it to interact with various enzymes and receptors. The thio group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. It is hypothesized that the tetrazole ring may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In animal models, related compounds have demonstrated reduced edema and inflammatory markers following administration .
Anticancer Properties
Several studies have investigated the anticancer potential of tetrazole-containing compounds. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest . The presence of the methoxy group in the phenyl ring may enhance these effects by improving solubility and bioavailability.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong potential for further development as antimicrobial agents.
Study 2: Anticancer Activity
In vitro assays on related tetrazole compounds revealed IC50 values below 20 µM against various cancer cell lines. These compounds triggered apoptosis through the activation of caspase pathways, suggesting that this compound could similarly affect tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
